1S/C9H5BrClN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H . The compound has a benzene ring fused with a pyridine moiety . The compound’s complexity, computed by Cactvs 3.4.6.11, is 165 .
The synthesis of 3-Bromo-8-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. A common synthetic route includes:
The molecular structure of 3-Bromo-8-chloroquinoline features:
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure. For example, NMR spectra typically show distinct chemical shifts corresponding to hydrogen atoms on the aromatic rings, while IR spectra reveal characteristic absorption bands associated with C-H stretching and aromatic C=C bonds.
3-Bromo-8-chloroquinoline participates in various chemical reactions, including:
The choice of reagents and conditions directly impacts the yield and selectivity of these reactions.
The mechanism of action for 3-Bromo-8-chloroquinoline is primarily related to its interaction with biological targets such as enzymes and receptors. It is believed to inhibit certain enzymatic activities by binding to active sites, thereby obstructing essential biochemical pathways like DNA synthesis and cell division. This inhibition can lead to antiproliferative effects in cancer cells, making it a candidate for further pharmacological development .
Key physical and chemical properties of 3-Bromo-8-chloroquinoline include:
These properties are critical for determining its applicability in various chemical syntheses and biological assays .
3-Bromo-8-chloroquinoline has several significant applications:
3-Bromo-8-chloroquinoline (CAS# 205111-94-0) is a halogenated quinoline derivative with the molecular formula C₉H₅BrClN and a molecular weight of 242.50 g/mol [2] [3] [4]. Its systematic name reflects the substitution pattern: bromine at position 3 and chlorine at position 8 of the quinoline scaffold. Key structural identifiers include:
BrC=1C=NC2=C(C=CC=C2C1)Cl [4] (alternatively: C1=CC2=CC(=CN=C2C(=C1)Cl)Br [3]) OIUOLLAXXIGJHV-UHFFFAOYSA-N [3] [4] While experimental spectral data for 3-bromo-8-chloroquinoline is limited in the literature, predictive analytics and fragment-based comparisons provide insights:
Table 1: Predicted/Reported Spectroscopic Assignments
| Technique | Key Features | Inference Source |
|---|---|---|
| Mass Spectrometry | [M+H]⁺ peak at m/z 241.94; [M+Na]⁺ at m/z 263.92 | Calculated adduct masses [3] |
| Collision Cross Section (CCS) | Predicted CCS: 137.7 Ų ([M+H]⁺); 144.0 Ų ([M-H]⁻) | Ion mobility modelling [3] |
| ¹³C NMR (Predicted) | ~150 ppm (C-2), ~145 ppm (C-8a), 130-140 ppm (C-4a, C-3), 120-130 ppm (aromatic CH) | Quinoline core shifts |
Halogen atoms induce characteristic downfield displacements in NMR: bromine at C3 exerts a stronger deshielding effect than chlorine at C8 due to higher atomic polarizability [4]. The planar structure is confirmed by X-ray analogues of related quinoline halides [9].
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3